7-Chloro-2-iodooxazolo[4,5-b]pyridine
Description
7-Chloro-2-iodooxazolo[4,5-b]pyridine is a halogenated heterocyclic compound featuring an oxazolo[4,5-b]pyridine core. This bicyclic system consists of a pyridine ring fused with an oxazole ring at positions 4 and 5. The substitution pattern—chloro at position 7 and iodo at position 2—imparts unique electronic and steric properties.
Properties
Molecular Formula |
C6H2ClIN2O |
|---|---|
Molecular Weight |
280.45 g/mol |
IUPAC Name |
7-chloro-2-iodo-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H2ClIN2O/c7-3-1-2-9-5-4(3)11-6(8)10-5/h1-2H |
InChI Key |
YQFLUZCITLDRBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)OC(=N2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-iodooxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine with iodine and an oxazole precursor under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-iodooxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
7-Chloro-2-iodooxazolo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 7-Chloro-2-iodooxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-7-butanoyloxazolo[4,5-b]pyridine (CAS 1346531-92-7)
2-(4-Chlorophenyl)-7-benzoyloxazolo[4,5-b]pyridine (CAS 60868-41-9)
- Substituents : 4-Chlorophenyl (position 2), benzoyl (position 7).
- Molecular Weight : 334.76 g/mol.
- Key Difference: The benzoyl group at position 7 enhances aromaticity and may influence binding affinity in drug-receptor interactions compared to butanoyl .
Comparison Insight :
The iodo substituent in 7-Chloro-2-iodooxazolo[4,5-b]pyridine offers distinct reactivity (e.g., in cross-coupling reactions) compared to aryl or acyl groups in analogs. Iodine’s larger atomic radius and polarizability may also improve pharmacokinetic properties, such as membrane permeability .
Heterocyclic Variants: Imidazo[4,5-b]pyridines and Thiazolo[4,5-b]pyridines
5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine (CAS 40851-92-1)
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one
- Substituents : Methyl (positions 5 and 7).
- Key Difference : The thiazolo ring introduces sulfur, enhancing hydrogen-bonding capabilities compared to oxazolo derivatives.
Comparison Insight :
Oxazolo derivatives generally exhibit lower metabolic stability than imidazo or thiazolo analogs due to the oxygen atom’s electronegativity. However, the oxazolo core may offer superior selectivity in targeting enzymes like kinases .
Pharmacological Activities
- Anticancer Potential: Thiazolo[4,5-b]pyridin-2-ones show structure-activity relationships (SAR) dependent on substituent electronegativity and steric bulk .
- Antiviral Activity : Imidazo[4,5-b]pyridines with alicyclic amine substituents inhibit hepatitis B virus (HBV) replication .
- Antibacterial Activity : Oxazolidin-2-one-fused imidazo[4,5-b]pyridines are explored for antibacterial applications .
Comparison Insight :
this compound’s halogenated structure may confer dual functionality: chloro for electrophilic interactions and iodine for radiopharmaceutical labeling.
Data Tables
Table 1. Structural and Physicochemical Comparison
*Calculated from molecular formula C₆H₂ClIN₂O.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
